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Abstract
G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target with significant

implications in both inflammatory processes and metabolic regulation. Primarily expressed on

immune cells, its activation is linked to pro-inflammatory responses, including cytokine release,

chemotaxis, and phagocytosis. The role of GPR84 in metabolic disorders is more nuanced,

with evidence suggesting its involvement in lipid metabolism, glucose homeostasis, and the

function of brown adipose tissue. This technical guide provides a comprehensive overview of

the current understanding of GPR84, focusing on its signaling pathways, role in disease, and

the experimental methodologies used to investigate its function. All quantitative data are

summarized for comparative analysis, and key experimental protocols are detailed.

Furthermore, signaling pathways and experimental workflows are visualized using Graphviz

diagrams to facilitate a deeper understanding of the core concepts.

Introduction to GPR84
GPR84 is a G protein-coupled receptor that was initially identified as an orphan receptor. It is

activated by medium-chain fatty acids (MCFAs), particularly those with carbon chain lengths of

9 to 14.[1] However, the physiological concentrations of these MCFAs are often lower than

what is required for receptor activation, suggesting the existence of other endogenous ligands

that are yet to be discovered.[2] GPR84 expression is most abundant in immune cells,

including macrophages, neutrophils, and microglia, and is significantly upregulated in response
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to inflammatory stimuli like lipopolysaccharide (LPS).[3][4] This inflammation-dependent

expression pattern underscores its critical role in the immune response.

GPR84 Signaling Pathways
GPR84 activation initiates a cascade of intracellular signaling events primarily through coupling

to inhibitory G proteins (Gαi/o). However, evidence also supports its interaction with other G

protein subtypes and β-arrestin, leading to a diversity of cellular responses.

Upon agonist binding, GPR84 predominantly couples to Gαi/o proteins, leading to the inhibition

of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3]

The dissociation of the Gβγ subunit can activate downstream effectors such as phospholipase

C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3

triggers the release of calcium from intracellular stores, while DAG activates protein kinase C

(PKC). These events culminate in the activation of downstream kinase cascades, including the

PI3K/Akt and MAPK/ERK pathways, which are central to inflammatory responses.

Beyond Gαi/o, GPR84 has also been shown to couple to Gα12/13, activating Rho signaling

pathways that are involved in cell migration and cytoskeletal rearrangement. Furthermore,

agonist binding can induce the recruitment of β-arrestins. β-arrestin recruitment can lead to

receptor desensitization and internalization, but also initiate G protein-independent signaling

cascades, further diversifying the functional outcomes of GPR84 activation.
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Caption: GPR84 Signaling Pathways.
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The Role of GPR84 in Inflammation
GPR84 is a key player in the inflammatory response, primarily by enhancing the functions of

innate immune cells.

Pro-inflammatory Effects in Macrophages
Activation of GPR84 in macrophages leads to a heightened pro-inflammatory state. This is

characterized by:

Enhanced Cytokine and Chemokine Production: GPR84 activation, particularly in LPS-

primed macrophages, amplifies the expression and secretion of pro-inflammatory mediators

such as TNFα, IL-6, IL-12B, CCL2, CCL5, and CXCL1.

Increased Phagocytosis: GPR84 signaling enhances the phagocytic capacity of

macrophages, a critical process for clearing pathogens and cellular debris.

Chemotaxis: GPR84 activation promotes the migration of macrophages towards

inflammatory stimuli.
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Caption: GPR84 in Macrophage Activation.

The Role of GPR84 in Metabolic Disorders
The function of GPR84 in metabolic diseases is multifaceted and, in some aspects, contested.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b14084267?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14084267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Obesity and Glucose Metabolism
Studies on the role of GPR84 in obesity and glucose metabolism have yielded conflicting

results. Some research indicates that GPR84-deficient mice on a high-fat diet exhibit

hyperglycemia and hyperlipidemia, suggesting a protective role for GPR84 in glucose and lipid

homeostasis. Conversely, other studies have shown that GPR84 deletion has no significant

effect on body weight or glucose tolerance in mice fed diets enriched with either medium-chain

or long-chain fatty acids. These discrepancies may be attributable to differences in

experimental design, including the specific composition of the diets and the genetic background

of the mice.

Brown Adipose Tissue (BAT) Function
Recent evidence has highlighted a significant role for GPR84 in the function of brown adipose

tissue (BAT), a key site for non-shivering thermogenesis and energy expenditure. GPR84 is

highly expressed in BAT, and its expression is further induced by cold stimulation. GPR84

activation in brown adipocytes promotes the expression of thermogenic genes and increases

oxygen consumption. Mechanistically, this is linked to an increase in intracellular calcium

levels, which in turn enhances mitochondrial respiration. Mice lacking GPR84 show increased

lipid accumulation in BAT and are more susceptible to cold, indicating impaired BAT function.
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Caption: GPR84 in Brown Adipocyte Activation.
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Quantitative Data
Table 1: Potency of GPR84 Agonists

Agonist Assay Type Cell Line EC50 Reference

6-n-

octylaminouracil

(6-OAU)

cAMP Inhibition CHO-hGPR84 14 nM

Capric Acid

(C10:0)

Calcium

Mobilization
CHO-hGPR84 48 µM

Embelin Not Specified Not Specified Potent Agonist

ZQ-16 Not Specified Not Specified Potent Agonist

DL-175
G protein

signaling
Not Specified Biased Agonist

Table 2: Potency of GPR84 Antagonists
Antagonist Assay Type Target IC50 / pA2 Reference

GLPG1205
Neutrophil

Migration
Human GPR84 128 nM

GLPG1205 ROS Response
TNF-α primed

neutrophils
15 nM

PBI-4050 Gαi Activation GPR84 Low Potency

Compound 837
[35S]GTPγS

Binding
Human GPR84 pA2 = 8.90

Table 3: GPR84 Gene Expression Changes
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Condition Cell/Tissue Type Fold Change Reference

LPS Stimulation Murine Macrophages
Significantly

Upregulated

High-Fat Diet Mouse Adipose Tissue Upregulated

Co-culture with

Macrophages
3T3-L1 Adipocytes

Remarkably

Enhanced

TNFα Treatment 3T3-L1 Adipocytes
Remarkably

Enhanced

Cold Exposure
Mouse Brown Adipose

Tissue
Increased

Experimental Protocols
In Vitro Functional Assays
This assay measures the inhibition of adenylyl cyclase activity upon GPR84 activation.

Cell Line: CHO-K1 cells stably expressing human GPR84.

Procedure:

Seed cells in a 384-well plate and incubate for 24 hours.

Pre-treat cells with a GPR84 antagonist if performing an inhibition assay.

Stimulate cells with forskolin (to induce cAMP production) and a GPR84 agonist

simultaneously for 30 minutes at 37°C.

Lyse the cells and measure intracellular cAMP levels using a commercially available kit

(e.g., HTRF or AlphaScreen).

Data Analysis: Calculate EC50 values for agonists or IC50 values for antagonists from

concentration-response curves.
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This assay quantifies the effect of GPR84 activation on the phagocytic capacity of

macrophages.

Cells: Bone marrow-derived macrophages (BMDMs).

Procedure:

Pre-treat BMDMs with a GPR84 agonist or antagonist.

Add fluorescently labeled particles (e.g., zymosan or E. coli bioparticles) to the cells.

Incubate to allow for phagocytosis.

Wash away non-internalized particles.

Quantify phagocytosis by measuring the fluorescence intensity using a plate reader or by

flow cytometry.

This assay assesses the migration of cells towards a chemoattractant.

Cells: Human or murine macrophages.

Procedure:

Use a transwell migration system with a porous membrane.

Place a GPR84 agonist in the lower chamber.

Add cells to the upper chamber.

Incubate to allow for cell migration through the membrane.

Stain and count the cells that have migrated to the lower side of the membrane.

In Vivo Studies with GPR84 Knockout Mice
The use of GPR84 knockout (KO) mice is crucial for elucidating the in vivo functions of the

receptor.
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Caption: GPR84 Knockout Mouse Experimental Workflow.

GPR84 knockout mice can be generated using standard gene-targeting techniques, such as

CRISPR/Cas9-mediated gene editing in mouse embryos. It is crucial to use wild-type (WT)

littermates as controls to minimize the effects of genetic background.

A GTT assesses the ability of an animal to clear a glucose load from the blood.

Procedure:

Fast mice for 6 hours with free access to water.

Record baseline blood glucose from a tail snip.
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Administer a bolus of glucose (typically 2 g/kg body weight) via intraperitoneal (IP)

injection or oral gavage.

Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.

Data Analysis: Plot blood glucose levels over time and calculate the area under the curve

(AUC) to quantify glucose tolerance.

An ITT measures the response to insulin, providing an indication of insulin sensitivity.

Procedure:

Fast mice for 4-6 hours.

Record baseline blood glucose.

Administer human insulin (typically 0.75 U/kg body weight) via IP injection.

Measure blood glucose levels at 15, 30, 45, and 60 minutes post-injection.

Data Analysis: Plot the percentage decrease in blood glucose from baseline over time.

Conclusion
GPR84 is a pivotal receptor at the intersection of inflammation and metabolism. Its well-defined

pro-inflammatory role in immune cells makes it an attractive target for the development of

antagonists to treat inflammatory diseases. The emerging functions of GPR84 in metabolic

regulation, particularly in brown adipose tissue, suggest that targeting this receptor could also

have therapeutic potential for metabolic disorders. However, the conflicting data regarding its

role in obesity and glucose homeostasis highlight the need for further research to fully elucidate

its physiological functions. The experimental protocols and quantitative data presented in this

guide provide a solid foundation for researchers and drug development professionals to further

investigate the therapeutic potential of modulating GPR84 signaling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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